ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate is a complex organic compound that features a combination of aromatic, ester, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-3-yl intermediate: This step involves the reaction of 8-methoxy-2-oxo-2H-chromene with appropriate reagents to form the chromen-3-yl intermediate.
Amidation reaction: The chromen-3-yl intermediate is then reacted with formamide to introduce the formamido group.
Esterification: The final step involves the esterification of the intermediate with ethyl 3-(2-chlorophenyl)propanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate can be compared with similar compounds such as:
Ethyl 3-(2-chlorophenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Ethyl 3-(2-bromophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate: The bromine atom may confer different electronic and steric properties compared to chlorine.
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)acetamido]propanoate: The acetamido group may alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxochromene-3-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6/c1-3-29-19(25)12-17(14-8-4-5-9-16(14)23)24-21(26)15-11-13-7-6-10-18(28-2)20(13)30-22(15)27/h4-11,17H,3,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHHAUBCWXPDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.